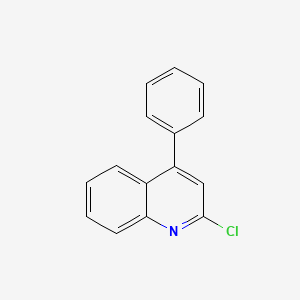

2-Chloro-4-phenylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Bioactive Molecule Design

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. researchgate.net This is due to its frequent appearance in bioactive compounds and natural products, such as the antimalarial quinine (B1679958) and the anticancer agent camptothecin. researchgate.net The versatile nature of the quinoline nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. orientjchem.org

Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, antimalarial, anti-inflammatory, and antihypertensive properties. orientjchem.orgnih.govbenthamdirect.comderpharmachemica.comjddtonline.info The ability of the quinoline ring system to interact with various biological targets, such as enzymes and receptors, underpins its therapeutic potential. ekb.eg For instance, some quinoline derivatives can intercalate with DNA or inhibit key enzymes like protein kinases, leading to their anticancer effects. orientjchem.orgekb.eg The development of numerous quinoline-based drugs for a variety of diseases highlights the enduring importance of this scaffold in drug discovery and design. orientjchem.orgnih.gov

Historical Context of 2-Chloro-4-phenylquinoline within Quinoline Chemistry

The exploration of quinoline chemistry dates back to the 19th century, with significant advancements in synthetic methodologies occurring throughout the 20th century. Early research into halogenated quinoline derivatives laid the groundwork for the synthesis and understanding of compounds like this compound. Foundational work in the mid-20th century detailed methods for preparing phenylquinoline derivatives with strategic chlorine substitutions, establishing the feasibility of creating such multi-substituted quinoline frameworks.

The development of synthetic routes to access 2-chloroquinolines was a crucial step, providing a reactive intermediate for further chemical elaboration. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity has been extensively exploited to generate libraries of quinoline derivatives for biological screening. The synthesis of this compound itself is often achieved through methods like the Friedländer condensation, a reliable reaction for constructing the quinoline ring system. researchgate.net

Current Research Landscape and Future Directions for this compound

Contemporary research on this compound is vibrant and multifaceted, spanning synthetic methodology, medicinal chemistry, and materials science. A primary focus remains on its utilization as a key intermediate for the synthesis of novel bioactive molecules.

Medicinal Chemistry:

In the field of medicinal chemistry, derivatives of this compound are being investigated for a variety of therapeutic applications. The phenyl group at the 4-position is a common feature in many biologically active quinolines, and its combination with a reactive chlorine at the 2-position makes this scaffold particularly attractive for drug design. researchgate.net

Anticancer Agents: A significant area of research involves the development of 2-phenylquinoline (B181262) derivatives as potential anticancer drugs. derpharmachemica.com By modifying the 2-chloro position with various amine or amide functionalities, researchers have synthesized compounds with potent antiproliferative activities against several cancer cell lines. derpharmachemica.comresearchgate.net Some of these derivatives are being explored as inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer development. frontiersin.org

Antimalarial Drugs: The quinoline core is central to many antimalarial drugs, and research continues to explore new derivatives to combat drug-resistant strains of the malaria parasite. nih.gov While direct studies on the antimalarial activity of this compound are limited in the provided search results, the broader context of quinoline chemistry suggests its potential as a precursor for new antimalarial agents.

Antidepressant and Neuroactive Agents: The 4-phenylquinoline (B1297854) scaffold has also been identified as a promising framework for the development of antidepressant drugs. researchgate.netacs.org The ability to modify the 2-position allows for the synthesis of compounds with potential activity on the central nervous system.

Synthetic Methodology:

Chemists are continuously developing more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the exploration of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to introduce diverse substituents at the 2-position. chim.it

Future Directions:

The future of this compound research appears promising. Further exploration of its derivatives as selective inhibitors of various enzymes and receptors is warranted. The development of more sophisticated synthetic strategies will enable the creation of increasingly complex and targeted molecules. Additionally, the photophysical properties of some quinoline derivatives suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). jddtonline.info

Table 1: Physical and Chemical Properties of Selected Quinolines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Note |

| This compound | C15H10ClN | 239.70 | The core compound of this article. |

| 2,6-Dichloro-4-phenylquinoline (B1308551) | C15H9Cl2N | 274.14 | A related compound with an additional chlorine substituent. |

| 2-Chloro-6-iodo-4-phenylquinoline | C15H9ClIN | 365.59 | A halogenated derivative with potential for further functionalization. nih.gov |

| 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline | C24H18ClNO | 371.86 | A derivative with additional phenyl and methoxy (B1213986) groups. ontosight.ai |

| 2-(4-Amino-Phenyl)-Quinoline-4-Carboxylic Acid | C16H12N2O2 | 264.28 | A quinoline derivative synthesized for HDAC inhibition studies. frontiersin.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMBUODDCOAJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367975 | |

| Record name | 2-chloro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5855-56-1 | |

| Record name | 2-chloro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Phenylquinoline and Its Derivatives

Established Reaction Pathways for 2-Chloro-4-phenylquinoline Core Synthesis

The construction of the this compound nucleus relies on several reliable cyclization strategies, often starting from appropriately substituted aromatic precursors.

Chlorination and Cyclization of Substituted Benzophenone Derivatives

A primary and widely utilized method for synthesizing the 4-phenylquinoline (B1297854) core is the Friedländer annulation. lookchem.comnih.gov This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. lookchem.com For the synthesis of this compound, a common precursor is a 2-aminobenzophenone (B122507) derivative. lookchem.comconicet.gov.ar

The general pathway involves reacting 2-aminobenzophenone with a suitable carbonyl compound. Subsequent chlorination, often using reagents like phosphorus oxychloride (POCl₃), introduces the chlorine atom at the 2-position of the quinoline (B57606) ring. orientjchem.orgscispace.com For instance, the synthesis of the related 2,6-dichloro-4-phenylquinoline (B1308551) is achieved through the chlorination of 6-chloro-4-phenylquinolin-2(1H)-one with phosphorus oxychloride under reflux conditions, a process that can be adapted for similar structures. The reaction of 2-aminobenzophenone with ethyl acetoacetate (B1235776), catalyzed by cerium ammonium (B1175870) nitrate (B79036) (CAN), is another example of the Friedländer reaction used to create the initial quinoline skeleton before further modifications. nih.gov

Alternative Cyclization Approaches

Beyond the direct use of benzophenones in the Friedländer synthesis, other cyclization methods have been established for quinoline synthesis, which can be adapted to produce the 4-phenylquinoline scaffold.

Pfitzinger Reaction: This method involves the reaction of isatin (B1672199) or its derivatives with α-methylene carbonyl compounds in the presence of a base to yield substituted quinoline-4-carboxylic acids. rsc.org Subsequent decarboxylation and chlorination could potentially lead to this compound.

Doebner-von Miller Reaction: This approach utilizes the reaction of anilines with α,β-unsaturated carbonyl compounds. rsc.org While versatile, controlling the regioselectivity to specifically obtain the 4-phenyl substitution pattern can be a challenge.

Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones is another classical method for quinoline ring formation.

Palladium-Catalyzed Reactions: Modern methods include the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols, which provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org

Process Intensification and Automation in Large-Scale Synthesis

For the industrial-scale production of this compound and its derivatives, process intensification and automation are critical for ensuring efficiency, safety, and consistent product quality. These strategies aim to optimize reaction parameters, enhance yield, and reduce byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool for process intensification. It can dramatically shorten reaction times and improve yields in syntheses such as the Friedländer reaction and subsequent derivatization steps. conicet.gov.arresearchgate.net For example, a solvent-free, microwave-assisted method using trifluoroacetic acid as a catalyst has been shown to be highly efficient for synthesizing 2-phenylquinoline (B181262) derivatives. conicet.gov.ar Flow chemistry, where reagents are continuously pumped through a reactor, offers precise control over reaction conditions like temperature and mixing, leading to improved safety and scalability, and has been applied to the functionalization of heteroarenes. acs.org

Functionalization and Derivatization Strategies

The this compound scaffold is a versatile platform for further chemical modification, primarily through reactions involving the reactive chloro group.

Nucleophilic Substitution Reactions of the Chloro Moiety

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). researchgate.net This reactivity allows for the introduction of a wide array of functional groups by reacting this compound with various nucleophiles, such as amines, thiols, and alkoxides. smolecule.comevitachem.com This versatility makes it a valuable building block in medicinal chemistry and materials science.

Amination is a crucial nucleophilic substitution reaction for generating libraries of aminoquinoline derivatives. The reaction involves the displacement of the chloro group by an amine. This can be achieved by reacting this compound with various primary or secondary amines, often under heated conditions or with catalytic assistance. orientjchem.orgclockss.org

Research has shown that even amide solvents can act as aminating agents under certain conditions. For instance, reacting 4-chloro-2-phenylquinoline (B1581051) derivatives with amide solvents like N,N-dimethylformamide (DMF) at reflux can lead to the corresponding amino derivatives. researchgate.net The reactivity of different amide solvents has been studied, showing a dependence on both steric and electronic factors. researchgate.net

Reactions with Thiol-Containing Nucleophiles

The chlorine atom at the C2 position of the this compound scaffold is susceptible to nucleophilic substitution. Thiol-containing nucleophiles, in particular, can displace the chloride to form 2-thioether-4-phenylquinoline derivatives. These reactions are typically performed in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. mdpi.comchemrxiv.org

The reactivity of the C2-chloro group towards nucleophilic aromatic substitution (SNAr) is enhanced by the electron-withdrawing nature of the quinoline ring's nitrogen atom. This effect is particularly pronounced when the nitrogen is quaternized, making the ring even more electron-deficient and thus more susceptible to nucleophilic attack. chemrxiv.org

Commonly used thiol-containing nucleophiles include:

Aliphatic thiols (e.g., ethanethiol, butanethiol)

Aromatic thiols (e.g., thiophenol)

The resulting thioethers can be further modified. For instance, they can undergo oxidation to produce the corresponding sulfoxides or sulfones, which may exhibit different biological activities. chemrxiv.org

Table 1: Examples of Reactions with Thiol-Containing Nucleophiles

| Nucleophile | Product | Reaction Conditions |

| Ethanethiol | 2-(Ethylthio)-4-phenylquinoline | Sodium ethoxide, ethanol |

| Thiophenol | 2-(Phenylthio)-4-phenylquinoline | Base, solvent |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the this compound ring system allows for the introduction of various functional groups onto the carbocyclic part of the quinoline nucleus. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The quinoline ring itself is a heterocyclic aromatic system, and its reactivity in EAS reactions is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609). total-synthesis.comrsc.org

The chloro and phenyl substituents also exert their own electronic effects. The chlorine atom is a deactivating but ortho-, para-directing group, while the phenyl group's effect can be more complex. evitachem.com Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid. total-synthesis.com

Halogenation: Introduction of a halogen (e.g., Br, Cl), often using a Lewis acid catalyst. total-synthesis.comrsc.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). total-synthesis.com

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, respectively, using a Lewis acid catalyst. total-synthesis.com

The regioselectivity of these reactions is a key consideration. For instance, in the bromination of some 4-phenylquinoline derivatives, substitution has been observed at the C3 and C8 positions. rsc.org

Coupling Reactions at the Phenyl Moiety

The phenyl group at the C4 position of this compound provides a site for various cross-coupling reactions, enabling the synthesis of more complex biaryl structures. Palladium-catalyzed reactions like the Suzuki and Heck couplings are particularly valuable in this context. semanticscholar.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a phenylboronic acid) with a halide (in this case, a derivative where the phenyl group is halogenated). This allows for the formation of a new carbon-carbon bond, extending the aromatic system. semanticscholar.org For this to occur on the C4-phenyl ring, it must first be functionalized with a suitable leaving group, such as a bromine or iodine atom.

Heck Coupling: This reaction couples an alkene with an aryl halide in the presence of a palladium catalyst. Similar to the Suzuki coupling, this would require prior halogenation of the phenyl ring at the C4 position.

These coupling reactions are highly versatile and tolerate a wide range of functional groups, making them powerful tools for the synthesis of diverse derivatives.

Oxidation and Reduction Chemistry of the Quinoline Nucleus

The quinoline nucleus of this compound can undergo both oxidation and reduction reactions, leading to a variety of new structures. google.com

Oxidation: The quinoline ring is generally resistant to oxidation. However, under specific conditions, oxidation can occur. For example, the use of strong oxidizing agents can lead to the formation of quinolones or other oxidized products. The presence of activating groups can facilitate this process.

Reduction: The heterocyclic part of the quinoline ring can be reduced to form dihydroquinolines or tetrahydroquinolines. Common reducing agents for this transformation include sodium borohydride (B1222165). researchgate.net The specific product obtained (e.g., 1,2-dihydro- vs. 1,4-dihydroquinoline) can depend on the reaction conditions and the substitution pattern of the quinoline ring. researchgate.net For instance, reduction of certain 2-methyl-4-phenylquinolines with sodium borohydride has been shown to yield 1,2-dihydroquinolines. researchgate.net

Rearrangement Reactions

Rearrangement reactions offer pathways to structurally unique quinoline derivatives. One notable example involves the acid-promoted rearrangement of arylmethyl azides to yield quinolines. acs.orgacs.org This type of reaction, which can be considered a variation of the Schmidt reaction, involves the rearrangement of an azide (B81097) to form a nitrilium ion intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to form the quinoline ring. rsc.org

For instance, the reaction of specific arylmethyl azides can lead to the formation of 3-bromo-4-phenylquinoline derivatives. acs.org This methodology provides a route to quinolines with substitution patterns that might be difficult to achieve through more traditional methods.

Synthesis of Specific Analogues and Hybrids

The Friedländer annulation is a classic and highly versatile method for the synthesis of quinolines. researchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. rsc.orgthieme-connect.com This reaction can be catalyzed by either acids or bases. researchgate.netthieme-connect.com

To synthesize analogues of this compound using this approach, one could start with a 2-amino-chlorobenzophenone derivative and react it with a compound containing an α-methylene group. The choice of reactants allows for the introduction of various substituents on the resulting quinoline ring. oup.com For example, the reaction of 2-amino-5-chlorobenzophenone (B30270) with a suitable ketone can be used to construct the 6-chloro-4-phenylquinoline framework. oup.com

The reaction conditions, including the catalyst and solvent, can be optimized to improve yields and control regioselectivity. Microwave-assisted Friedländer synthesis has been shown to be an efficient alternative to conventional heating. thieme-connect.com

Pfitzinger Reaction Protocols

The Pfitzinger reaction, and its variations, represent a classical and versatile method for synthesizing quinoline-4-carboxylic acids, which are key precursors to this compound. researchgate.netresearchgate.netbenthamdirect.com The fundamental reaction involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a strong base. iipseries.orgwikipedia.org

The mechanism typically begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This is followed by condensation with a carbonyl compound, such as a ketone or aldehyde, to form an imine or enamine, which then undergoes cyclization and dehydration to yield the substituted quinoline-4-carboxylic acid. wikipedia.org

Key aspects of the Pfitzinger reaction include:

Reactants: Isatin and a carbonyl compound are the primary starting materials. The choice of the carbonyl compound determines the substituent at the 2-position of the quinoline ring.

Conditions: The reaction is typically carried out in a strong basic medium, such as potassium hydroxide. iipseries.org

Products: The primary product is a 2-substituted quinoline-4-carboxylic acid. researchgate.net

Modifications to the traditional Pfitzinger reaction have been developed to improve yields, broaden the substrate scope, and create more complex quinoline derivatives. researchgate.net For instance, the use of chalcones in the Pfitzinger synthesis has been explored. chemicalpapers.com Furthermore, acid-catalyzed multicomponent Pfitzinger reactions have been developed for the synthesis of complex quinoline derivatives. mdpi.com

While the Pfitzinger reaction is a powerful tool, it can sometimes be hampered by the formation of resinous byproducts, which can complicate the isolation of the desired product. researchgate.net

Multi-Step Approaches from Precursors like 2-Phenylquinolin-4-carboxylic Acid

A common and effective strategy for the synthesis of this compound involves a multi-step approach starting from 2-phenylquinolin-4-carboxylic acid. This precursor is a versatile building block in organic synthesis. solubilityofthings.com

The conversion of 2-phenylquinolin-4-carboxylic acid to this compound typically involves two key transformations: decarboxylation and chlorination.

Decarboxylation:

The carboxylic acid group at the 4-position can be removed through decarboxylation. This is often achieved by heating the compound in a high-boiling point solvent. researchgate.net Photochemical methods have also been explored for the decarboxylation of 2-phenylquinoline-4-carboxylic acids. acs.org The resulting product is 2-phenyl-4-quinolone.

Chlorination:

The subsequent step involves the conversion of the 4-oxo group of 2-phenyl-4-quinolone into a chloro group. This is a crucial step to introduce the reactive chlorine atom at the 2-position of the quinoline ring. This transformation is typically achieved using a chlorinating agent.

Recent advancements have focused on developing more efficient and regioselective halogenation methods for quinolones. These include:

Hypervalent Iodine(III)-Promoted Halogenation: This method utilizes potassium halide salts as the halogen source and a hypervalent iodine(III) reagent as an oxidant for the C3-H regioselective halogenation of 4-quinolones under mild conditions. acs.org This approach offers high regioselectivity and good functional group tolerance. acs.org

Photoredox Halogenation: An efficient C-3 halogenation of quinolin-4-ones has been reported using halogenated fluorescein (B123965) dyes that act as both a halogen source and a photocatalyst. rsc.org

Electrochemical Halogenation: An effective C3-H halogenation of quinoline-4(1H)-ones has been developed under electrochemical conditions, where potassium halides serve as both the halogenating agents and electrolytes. researchgate.netorganic-chemistry.org

These modern halogenation techniques provide greener and more efficient alternatives to traditional methods.

Construction of Tetracyclic-Fused Quinoline Systems

The quinoline scaffold can be extended to form more complex polycyclic aromatic systems. The construction of tetracyclic-fused quinoline systems has gained significant attention due to the interesting photophysical and biological properties of these larger, more rigid structures. researchgate.net

These fused systems are often synthesized from quinoline precursors through various cyclization strategies. tandfonline.com The Friedländer annulation is a notable reaction for constructing fused heterocyclic systems. researchgate.net

The development of cascade reactions, where multiple bonds are formed in a single operation, has provided an attractive strategy for building fused heterocycles. researchgate.net For instance, a palladium-catalyzed cascade reaction involving Suzuki coupling and subsequent intramolecular cyclization has been used to construct complex fused heterocyclic systems. researchgate.net

Hybrid Molecules Incorporating Oxadiazole Moieties

The synthesis of hybrid molecules that incorporate both the quinoline and oxadiazole moieties has emerged as a promising strategy in medicinal chemistry. researchgate.netnih.govbenthamdirect.com Both quinoline and 1,3,4-oxadiazole (B1194373) are considered "privileged scaffolds" due to their presence in numerous biologically active compounds. nih.govrsc.org

The rationale behind creating these hybrid molecules is to combine the pharmacological properties of both heterocyclic rings to develop new therapeutic agents with enhanced efficacy and potentially novel mechanisms of action. researchgate.netnih.gov These hybrids have shown a wide range of biological activities, including anticancer, antimicrobial, and antitubercular properties. researchgate.netrsc.orgnih.gov

The synthesis of these hybrid molecules typically involves a multi-step process where a quinoline derivative is functionalized with a group that can be converted into an oxadiazole ring, or a pre-formed oxadiazole-containing fragment is coupled to the quinoline core. psu.edumdpi.com

Table 1: Examples of Synthetic Approaches to Quinoline-Oxadiazole Hybrids

| Starting Quinoline Moiety | Oxadiazole Formation Strategy | Resulting Hybrid Structure | Reference |

|---|---|---|---|

| Quinoline-4-carboxylic acid hydrazide | Cyclization with carbon disulfide | 2-(Quinolin-4-yl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazole | psu.edu |

| 2-Phenylquinoline-4-carbohydrazide | Reaction with substituted aldehydes followed by oxidative cyclization | 2-(Substituted phenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole | mdpi.com |

Green Chemistry Approaches in Derivatization

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for quinoline and its derivatives, in line with the principles of green chemistry. acs.orgresearchgate.netijpsjournal.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Key green chemistry strategies employed in quinoline synthesis and derivatization include:

Use of Greener Catalysts: The use of non-toxic and recyclable catalysts, such as FeCl3·6H2O and nanocatalysts, has been explored to replace harsher and more hazardous catalysts. acs.orgtandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted as a green technique for synthesizing quinoline derivatives. benthamdirect.comacs.orgnih.govjmpas.comrsc.org This method often leads to significant reductions in reaction times, increased yields, and improved product purity. benthamdirect.comnih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example, through grinding-assisted reactions, minimizes the use of volatile organic compounds. ijpsjournal.com

Use of Greener Solvents: When solvents are necessary, the focus is on using environmentally friendly options like water or ionic liquids. researchgate.netijpsjournal.com

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Quinolines

| Feature | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Catalysts | Often use strong acids/bases, heavy metals | Employ milder, recyclable catalysts (e.g., nanocatalysts, FeCl3) |

| Solvents | Frequently use hazardous organic solvents | Favor water, ionic liquids, or solvent-free conditions |

| Energy Input | Typically rely on conventional heating | Utilize microwave irradiation for faster, more efficient heating |

| Reaction Time | Can be lengthy | Often significantly shorter |

| Waste Generation | Can produce significant byproducts and waste | Aim for higher atom economy and reduced waste |

Catalysis in this compound Synthesis and Modification

Catalysis plays a crucial role in the synthesis and functionalization of the this compound scaffold, enabling efficient and selective transformations. Transition metal-catalyzed reactions, in particular, have become indispensable tools for introducing a wide array of functional groups onto the quinoline core.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the derivatization of this compound. The chlorine atom at the 2-position of the quinoline ring is a versatile handle for a variety of cross-coupling reactions.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used to form carbon-nitrogen bonds. This reaction is particularly useful for introducing amino groups at the 2-position of the quinoline ring by reacting 2-chloroquinoline (B121035) derivatives with amines. nih.govacs.org

The selective amination of dihalogenated quinolines, such as 6-bromo-2-chloroquinoline, has been achieved by carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and solvent. nih.govorganic-chemistry.orgadelaide.edu.au For instance, the selective amination at the more reactive aryl bromide position can be achieved in the presence of the less reactive aryl chloride. nih.gov Microwave irradiation has also been successfully employed to accelerate these amination reactions. organic-chemistry.orgthieme-connect.com

Suzuki Coupling:

The Suzuki coupling reaction, another palladium-catalyzed process, is a powerful method for forming carbon-carbon bonds. It involves the reaction of an organoboron compound with a halide. In the context of this compound, the chlorine atom can be replaced with a variety of aryl or alkyl groups via Suzuki coupling, allowing for extensive diversification of the quinoline scaffold.

Other Transition Metal-Catalyzed Reactions:

Besides palladium, other transition metals like copper, nickel, and iridium have also been used in the synthesis and modification of quinolines. organic-chemistry.org For example, copper catalysis has been employed for the decoration of N-heterocycles. organic-chemistry.org Nickel-catalyzed reactions have been developed for the sustainable synthesis of quinolines from α-2-aminoaryl alcohols. organic-chemistry.org

The development of these catalytic methods has significantly expanded the chemical space accessible from this compound, facilitating the synthesis of a vast library of derivatives for various applications.

Organic and Heterogeneous Catalysis (e.g., Molecular Iodine Catalysis)

The synthesis of quinoline scaffolds, including this compound and its analogues, has been significantly advanced through the development of catalytic methods. These approaches often provide higher yields, milder reaction conditions, and greater efficiency compared to classical syntheses. Both organic and heterogeneous catalysts have proven effective, with a notable emphasis on environmentally benign processes.

Organic Catalysis

Organic catalysts, particularly those that are metal-free, have gained attention for their low toxicity and accessibility. rsc.org Molecular iodine, a mild and eco-friendly Lewis acid, has emerged as a highly efficient catalyst for the Friedländer annulation, a key reaction for quinoline synthesis. rsc.orgpsu.edu This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group. psu.edu

Researchers have demonstrated that a catalytic amount of molecular iodine (as low as 1-10 mol%) can effectively promote the synthesis of a variety of quinoline derivatives at room temperature in ethanol. psu.eduresearchgate.net This method is characterized by its clean reaction profile, avoiding the self-condensation of ketones often seen under basic conditions. psu.edu For instance, the reaction between 2-amino-5-chlorobenzophenone and ethyl acetoacetate using iodine as a catalyst yields the corresponding quinoline derivative, ethyl-6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, in excellent yield. psu.edu

The scope of the molecular iodine-catalyzed Friedländer annulation is broad, accommodating various substituted 2-aminoaryl ketones and α-methylene ketones. psu.edu

Table 1: Molecular Iodine-Catalyzed Synthesis of Quinolines via Friedländer Annulation psu.edu Reaction Conditions: 2-aminoaryl ketone (1a-c), α-methylene ketone (2a-d), and I₂ (10 mol%) in EtOH at room temperature.

| Entry | 2-Aminoaryl Ketone | α-Methylene Ketone | Product | Time (h) | Yield (%) |

| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | Ethyl-2-methyl-4-phenylquinoline-3-carboxylate | 16 | 96 |

| 2 | 2-Aminobenzophenone | Acetylacetone (B45752) | 1-(2-Methyl-4-phenylquinolin-3-yl)ethanone | 16 | 94 |

| 3 | 2-Aminoacetophenone | Ethyl acetoacetate | Ethyl-2,4-dimethylquinoline-3-carboxylate | 18 | 92 |

| 4 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | Ethyl-6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | 18 | 95 |

| 5 | 2-Amino-5-chlorobenzophenone | Acetylacetone | 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone (B5564734) | 18 | 93 |

Another effective organic catalyst is Chloramine-T. This reagent has been successfully used for the synthesis of substituted quinolines from 2-amino aryl ketones and active methylene (B1212753) compounds. The reactions are typically carried out in refluxing acetonitrile (B52724) and demonstrate good to excellent yields. acgpubs.org For example, the reaction of 5-chloro-2-aminobenzophenone with acetylacetone in the presence of 10 mol% Chloramine-T produces 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone in high yield. acgpubs.org

Table 2: Chloramine-T Catalyzed Synthesis of Quinolines acgpubs.org Reaction Conditions: Substrates reacted in the presence of Chloramine-T (10 mol%) in refluxing acetonitrile.

| 2-Amino Aryl Ketone | Active Methylene Compound | Product | Time (h) | Yield (%) |

| 2-Aminobenzophenone | Ethyl acetoacetate | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 4 | 92 |

| 5-Chloro-2-aminobenzophenone | Ethyl acetoacetate | Isopropyl-6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | 4.5 | 90 |

| 5-Chloro-2-aminobenzophenone | Acetylacetone | 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | 4.5 | 92 |

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. arkat-usa.org Sodium hydrogensulfate supported on silica (B1680970) gel (NaHSO₄·SiO₂) has been reported as an efficient, cost-effective, and reusable heterogeneous catalyst for the Friedländer condensation. arkat-usa.org This solid acid catalyst facilitates the reaction between o-aminoaryl ketones and α-methylene ketones under solvent-free conditions at elevated temperatures. The catalyst can be recovered and reused multiple times with only a slight decrease in activity. arkat-usa.org

Table 3: NaHSO₄·SiO₂ Catalyzed Synthesis of Trisubstituted Quinolines arkat-usa.org Reaction Conditions: 2-Amino-5-chlorobenzophenone and an active methylene compound heated with NaHSO₄·SiO₂.

| Active Methylene Compound | Temperature (°C) | Time (min) | Product | Yield (%) |

| Ethyl acetoacetate | 120 | 20 | Ethyl-6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | 92 |

| Acetylacetone | 120 | 25 | 1-(6-Chloro-2-methyl-4-phenylquinoline)ethanone | 90 |

The use of microwave irradiation in conjunction with heterogeneous catalysts has been shown to dramatically reduce reaction times. ijesi.org A study on the synthesis of 1-(6-chloro-2-methyl-4-phenylquinoline)ethanone from 5-chloro-2-aminobenzophenone and acetylacetone explored various solid catalysts under dry media microwave conditions. Catalysts such as Montmorillonite K-10, Montmorillonite KSF, and silica gel were tested, with Montmorillonite K-10 providing the highest yield in the shortest time. ijesi.org

Table 4: Microwave-Assisted Heterogeneous Catalysis for 1-(6-Chloro-2-methyl-4-phenylquinoline)ethanone Synthesis ijesi.org Reaction Conditions: 5-chloro-2-aminobenzophenone (1 mmol), acetylacetone (1 mmol), catalyst (1g), microwave irradiation at 560 W.

| Catalyst | Time (min) | Yield (%) |

| Montmorillonite K-10 | 3.5 | 92 |

| Montmorillonite KSF | 4.5 | 88 |

| Silica gel | 5.0 | 70 |

| MgSO₄ (anhyd) | 5.0 | 65 |

| Na₂SO₄ (anhyd) | 5.0 | 60 |

| Yb(OTf)₃ | 4.0 | 85 |

| Sc(OTf)₃ | 4.5 | 82 |

These catalytic methodologies represent significant progress in the synthesis of this compound and its derivatives, offering efficient, and in many cases, more environmentally friendly routes to this important class of compounds.

Pharmacological and Biological Research of 2 Chloro 4 Phenylquinoline Derivatives

Mechanistic Studies of Biological Activity

The biological effects of 2-chloro-4-phenylquinoline and its related derivatives are primarily understood through their interaction with specific molecular targets. Research has centered on how these compounds inhibit key enzymes, interact with cellular receptors, and influence fundamental cellular processes like cell division and programmed cell death.

Enzyme Inhibition Studies

Derivatives of the quinoline (B57606) and quinazoline (B50416) scaffold have demonstrated potent inhibitory activity against a range of enzymes, highlighting their potential as therapeutic agents in oncology and infectious diseases.

The inhibition of protein kinases is a cornerstone of modern cancer therapy, and quinoline/quinazoline derivatives have been extensively investigated as inhibitors of key kinases involved in tumor growth and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Both EGFR and VEGFR-2 are critical targets in cancer treatment. The combined inhibition of both signaling pathways is a promising strategy for achieving synergistic antitumor effects and preventing resistance. nih.gov A series of novel 4-anilinoquinazoline-acylamino derivatives were designed and synthesized as dual inhibitors of EGFR and VEGFR-2. Several of these compounds displayed potent inhibitory activity against both kinases. nih.gov For instance, compounds 15a , 15b , and 15e showed significant potency. nih.gov Similarly, novel 2-chloro-4-anilino-quinazolines were developed as EGFR and VEGFR-2 dual inhibitors, with compound 8o being notably more potent than its prototype. nih.gov The development of multi-target inhibitors based on the quinazolin-4(3H)-one scaffold has also yielded compounds with potent activity against VEGFR-2, TIE-2, and EphB4. oncotarget.com

Phosphatidylinositol 3-kinase (PI3K): The PI3K pathway is another crucial signaling cascade implicated in cancer. A computationally designed molecule, MTX-531 , was developed as a first-in-class selective dual inhibitor of both EGFR and PI3K. tmc.edu This compound exhibits low-nanomolar potency against both targets and was created to target key drivers of adaptive resistance in cancer therapy. tmc.edu

Table 1: Protein Kinase Inhibition by Quinoline/Quinazoline Derivatives

| Compound | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| 15a | EGFR | 0.13 | nih.gov |

| VEGFR-2 | 0.56 | nih.gov | |

| 15b | EGFR | 0.15 | nih.gov |

| VEGFR-2 | 1.81 | nih.gov | |

| 15e | EGFR | 0.69 | nih.gov |

| VEGFR-2 | 0.87 | nih.gov | |

| QDAU5 | VEGFR-2 | 0.00077 | oncotarget.com |

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents. nih.gov These enzymes are essential for bacterial DNA replication, repair, and recombination, making their inhibition a key mechanism for antimicrobial action. mdpi.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. nih.govmdpi.com

Aminocoumarins are a class of natural antibiotics that act as potent inhibitors of the ATPase activity of DNA gyrase by binding to the GyrB subunit. nih.govresearchgate.net Studies on various aminocoumarin antibiotics and their structural analogues have shown that DNA gyrase is the primary in vitro target, with many compounds inhibiting Staphylococcus aureus gyrase more effectively than that of Escherichia coli. nih.govresearchgate.net The development of novel inhibitors targeting the ATPase domain of both DNA gyrase (GyrB) and topoisomerase IV (ParE) is an active area of research to combat rising antimicrobial resistance. scilit.com

Fatty acid-binding proteins (FABPs) are intracellular chaperones that regulate fatty acid storage and transport. nottingham.ac.uk FABP4 and FABP5, in particular, are expressed in adipocytes and macrophages and have emerged as potential drug targets for metabolic diseases like diabetes and atherosclerosis. nih.govresearchgate.net

A series of FABP4/5 inhibitors based on a quinoline scaffold have been designed and evaluated. Research showed that a compound featuring an o-phenylacetic acid group directly linked to the quinoline core (4g ) had a strong inhibitory effect on FABP4. researchgate.net Dual inhibition of both FABP4 and FABP5 is considered a promising therapeutic strategy. nih.gov The development of small-molecule inhibitors for FABPs has been shown to produce analgesic effects through both peripheral and central mechanisms. nih.gov

Table 2: FABP4/5 Inhibition by Quinoline Derivatives

| Compound | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| BMS309403 | FABP4 | 2.16 | researchgate.net |

| XU17 | FABP4 | 1.62 | researchgate.net |

| FABP5 | 3.38 | researchgate.net | |

| 4g | FABP4 | 4.40 | researchgate.net |

| 4k | FABP4 | 5.92 | researchgate.net |

| 11a | FABP4 | 4.5 | researchgate.net |

| FABP5 | 3.9 | researchgate.net | |

| 11c | FABP4 | 5.09 | researchgate.net |

| 11e | FABP4 | 7.58 | researchgate.net |

| 11f | FABP4 | 6.03 | researchgate.net |

Receptor Interaction Analysis

Molecular docking and structural analysis have provided crucial insights into how quinoline-based inhibitors interact with their target enzymes. In the case of protein kinase inhibition, studies on 2-chloro-4-anilino-quinazolines identified that a hydrogen bond donor at the para position of the aniline moiety is important for interacting with conserved glutamate and aspartate amino acid residues within the EGFR and VEGFR-2 binding sites. nih.gov For 4-anilinoquinazoline-acylamino derivatives, molecular docking established an interaction between compound 15a and the DFG-out (inactive) conformation of VEGFR-2, suggesting these may act as type II kinase inhibitors. nih.gov

In the context of antileishmanial activity, computational studies of 2-aryl-quinoline-4-carboxylic acid derivatives identified Leishmania N-myristoyltransferase (NMT) as a primary molecular target. frontiersin.org The quinoline structure facilitates hydrophobic interactions and π-π stacking with key residues in the enzyme's active site, such as Tyr217, Phe90, Asn376, and Tyr345, which are crucial for binding and inhibitory activity. frontiersin.org

Cell Cycle Modulation and Apoptosis Induction Pathways

Many quinoline and quinazoline derivatives exert their anticancer effects by disrupting the cell cycle and inducing apoptosis (programmed cell death).

A series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives were found to induce cell cycle arrest and apoptosis at high concentrations. ul.iemdpi.com Treatment of CCRF-CEM leukemia cells with these compounds led to an accumulation of cells in the G0/G1 phase of the cell cycle. ul.ie Similarly, certain novel 3,4-dihydroquinazolinone derivatives were shown to impair cancer cell proliferation by causing cell cycle arrest at the G2/M phase. bue.edu.eg

The induction of apoptosis is a key mechanism of action. Studies on novel phenylquinazoline derivatives, such as SMS-IV-20 and SMS-IV-40 , showed they are potent activators of apoptosis. nih.gov Their mechanism involves the downregulation of pro-survival proteins from the BCL-2 family (such as BCL-2 and BCL-XL) and the promotion of mitochondrial Cytochrome C release, which is a key step in the intrinsic apoptosis pathway. nih.gov The aforementioned 3,4-dihydroquinazolinone derivatives were also found to significantly increase early apoptosis, as confirmed by Annexin V-FITC and caspase-3 analyses. bue.edu.eg

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. nih.gov Consequently, the inhibition of angiogenesis has become a promising strategy in cancer therapy. nih.govmdpi.com Research has identified quinoline derivatives as a class of compounds with significant anti-angiogenic properties. scienceopen.comnih.gov These compounds often exert their effects by targeting key regulators of angiogenesis, most notably the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). dovepress.com

Mechanistic studies have shown that certain quinoline derivatives can directly interfere with the VEGFR-2 signaling pathway. Clioquinol, a quinoline derivative, has been demonstrated to inhibit the angiogenic activity of endothelial cells by directly binding to the ATP-binding site of VEGFR2, which promotes its degradation through proteasome and lysosome pathways. nih.gov Similarly, a series of 4-oxyquinoline derivatives were developed as potent angiokinase inhibitors targeting VEGFRs, FGFRs, and PDGFRs. scienceopen.com Optimization of these derivatives led to the identification of compounds with high selectivity for VEGFR2, FGFR1, and PDGFRβ, which inhibited the proliferation of vascular endothelial cells and pericytes by blocking their respective signaling pathways. scienceopen.com

The anti-angiogenic potential of these compounds has been confirmed in various in vitro and in vivo models. Assays such as the chick embryo chorioallantoic membrane (CAM) assay have been used to demonstrate the ability of 2,4-disubstituted quinazoline derivatives to inhibit angiogenesis in vivo. nih.gov Furthermore, studies on human umbilical vein endothelial cells (HUVECs) have shown that these derivatives can inhibit cell adhesion and migration, crucial steps in the angiogenic process. nih.gov The development of quinoline-based compounds as multi-target inhibitors that block crucial signaling pathways represents a significant area of research in the search for novel anti-cancer therapies. scienceopen.comdovepress.com

Investigation of Therapeutic Potential

Antimicrobial Research

The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent antimicrobial properties. ajchem-a.comnih.gov The rise of multidrug-resistant pathogens has spurred research into novel antimicrobial agents, and this compound derivatives have emerged as a promising area of investigation. researchgate.netannexpublishers.com

Derivatives of 2-phenylquinoline (B181262) and 2-chloroquinoline (B121035) have demonstrated significant antibacterial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. researchgate.netresearchgate.netresearchgate.net Research has focused on synthesizing and evaluating new analogs to overcome the challenge of antimicrobial resistance. nih.govresearchgate.net A series of 2-phenyl-quinoline-4-carboxylic acid derivatives, for instance, showed notable activity against Staphylococcus aureus, while some compounds also inhibited Escherichia coli. researchgate.net

Of particular importance is the activity of these compounds against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance and are a leading cause of hospital-acquired infections. ajchem-a.comnih.gov Studies on 2,4-diarylquinolines have identified derivatives with promising minimum inhibitory concentrations (MIC) against ESKAPE bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. ajchem-a.com For example, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline has been highlighted as a suitable candidate for further development as an antibiotic against these challenging pathogens. ajchem-a.com Similarly, quinoline-2-one derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Class | Bacteria | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | 64 µg/mL | researchgate.net |

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Escherichia coli | 128 µg/mL | researchgate.net |

| 2,4-Diarylquinolines | Staphylococcus aureus | 5-10 µM/mL | ajchem-a.com |

| 2,4-Diarylquinolines | Pseudomonas aeruginosa | 5-10 µM/mL | ajchem-a.com |

| 2-Chloroquinoline derivatives | Various bacteria | 12.5 µg/mL | researchgate.net |

| Quinolone-triazole conjugates | S. aureus, B. subtilis, E. coli, S. typhi, K. pneumonia | Varies | researchgate.net |

| Quinoline-2-one derivatives | Methicillin-resistant S. aureus (MRSA) | 0.75 µg/mL | nih.gov |

In addition to antibacterial properties, quinoline derivatives have been investigated for their efficacy against various fungal pathogens. nih.gov The search for new antifungal agents is critical due to the increasing incidence of fungal infections and the emergence of resistance to existing drugs. annexpublishers.com

Research has shown that 2-chloroquinoline derivatives possess the ability to inhibit the growth of several fungal strains. researchgate.netannexpublishers.com For example, hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus linked to a 2-pyrazoline fragment were synthesized and evaluated for their antifungal activity against the clinically important fungi Candida albicans and Cryptococcus neoformans. mdpi.com These studies revealed that specific structural modifications could enhance antifungal properties. mdpi.com Another study on 2-chloro-N-phenylacetamide demonstrated fungicidal effects and antibiofilm activity against clinical isolates of Candida tropicalis and Candida parapsilosis. nih.gov In silico studies suggested that the mechanism of action might involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov Furthermore, newly synthesized quinazolinone derivatives have also shown significant activity against a range of phytopathogenic fungi. mdpi.com

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (MIC₅₀/MIC) | Reference |

|---|---|---|---|

| 7-Chloro-4-aminoquinoline-2-pyrazoline hybrids | Candida albicans | Varies (up to <3.9 µg/mL) | mdpi.com |

| 7-Chloro-4-aminoquinoline-2-pyrazoline hybrids | Cryptococcus neoformans | Varies (up to <3.9 µg/mL) | mdpi.com |

| 2-Chloro-N-phenylacetamide | Candida tropicalis | 16-256 µg/mL | nih.gov |

| 2-Chloro-N-phenylacetamide | Candida parapsilosis | 16-256 µg/mL | nih.gov |

| Quinolone-triazole conjugates | A. niger, A. fumigatus, A. flavus, C. albicans | Varies | researchgate.net |

The broad biological activity of the quinoline scaffold extends to antiviral applications. nih.gov Derivatives of 2-phenylquinoline have recently been identified as potent inhibitors of various viruses, including human coronaviruses (HCoVs). nih.govresearchgate.net A phenotypic screening of a compound library identified a 2-phenylquinoline scaffold as a promising hit against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govresearchgate.net

Subsequent synthesis and evaluation of related derivatives led to the discovery of compounds with low micromolar activity against SARS-CoV-2 replication and a lack of cytotoxicity. nih.govresearchgate.net Notably, the most promising compounds also demonstrated pronounced antiviral activity against other human coronaviruses, such as HCoV-229E and HCoV-OC43, with EC₅₀ values in the range of 0.2 to 9.4 μM, positioning them as potential pan-CoV inhibitors. nih.govresearchgate.net Preliminary mechanistic studies suggest that some of these 2-phenylquinoline derivatives act by inhibiting the helicase unwinding activity of the viral nsp13 protein, a highly conserved and promising drug target. nih.govresearchgate.net Other studies have also reported on the antiviral activity of quinazoline derivatives against viruses like Herpes simplex and vaccinia virus. researchgate.net

Table 3: Antiviral Activity of 2-Phenylquinoline (2-PhQ) Derivatives

| Compound Class | Virus | Activity (EC₅₀) | Reference |

|---|---|---|---|

| 2-PhQ Derivatives | SARS-CoV-2 | 2.6 - 13 µM | nih.gov |

| 2-PhQ Derivatives | HCoV-229E | 0.2 - 9.4 µM | nih.govresearchgate.net |

| 2-PhQ Derivatives | HCoV-OC43 | 0.2 - 9.4 µM | nih.govresearchgate.net |

| 2-Sulfanylquinazolines | Tobacco mosaic virus | 138.1 - 156.4 µg/ml | nih.gov |

| 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid | Herpes simplex virus | Distinct Activity | researchgate.net |

Antimalarial Research and Antiplasmodial Activity

The quinoline core is the basis for some of the most important antimalarial drugs, including chloroquine (CQ). mdpi.complos.org However, the widespread emergence of CQ-resistant Plasmodium strains necessitates the development of new antimalarial agents. plos.orgnih.gov Research into 2-phenylquinoline and related 4-aminoquinoline derivatives continues to be a fertile ground for discovering novel compounds effective against resistant parasites. nih.govnih.gov

Novel 4-aminoquinoline analogs have been synthesized and shown to be active in the nanomolar range against both CQ-sensitive and CQ-resistant strains of Plasmodium falciparum. plos.orgnih.gov A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation, a crucial detoxification process for the parasite. plos.orgnih.gov Studies have confirmed that new analogs significantly inhibit hemozoin formation in a dose-dependent manner. nih.gov

Furthermore, hybrid molecules that combine the 4-amino-7-chloroquinoline moiety with other pharmacophores, such as β-carbolines or triazoles, have yielded compounds with potent antiplasmodial activity. mdpi.commdpi.com Some of these hybrids exhibit low nanomolar activity against both CQ-sensitive (3D7) and multi-drug resistant (Dd2) P. falciparum strains, with resistance indices significantly lower than that of chloroquine, indicating their potential to overcome existing resistance mechanisms. mdpi.com These second-generation compounds represent a promising class of leads for the development of future antimalarial drugs. mdpi.comnih.gov

Table 4: Antiplasmodial Activity of Selected Quinoline Derivatives

| Compound Class | P. falciparum Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Monoquinoline (MAQ) Analog | W2 (CQ-resistant) | 26.6 - 44.5 nM | plos.orgnih.gov |

| Monoquinoline (MAQ) Analog | 3D7 (CQ-sensitive) | 13.9 - 20.3 nM | plos.orgnih.gov |

| Bisquinoline (BAQ) Analog | W2 (CQ-resistant) | 16.3 - 48.6 nM | plos.orgnih.gov |

| Bisquinoline (BAQ) Analog | 3D7 (CQ-sensitive) | 9.3 - 16.5 nM | plos.orgnih.gov |

| β-Carboline/Chloroquine Hybrid (Compound 33) | 3D7 (CQ-sensitive) | 4.7 nM | mdpi.com |

| β-Carboline/Chloroquine Hybrid (Compound 33) | Dd2 (Multi-drug resistant) | 6.5 nM | mdpi.com |

| β-Carboline/Chloroquine Hybrid (Compound 37) | 3D7 (CQ-sensitive) | 4.6 nM | mdpi.com |

| β-Carboline/Chloroquine Hybrid (Compound 37) | Dd2 (Multi-drug resistant) | 10.5 nM | mdpi.com |

| Triazole-containing quinolines (JR1, JR2, JR3) | NF54 (CQ-sensitive) | Good Activity | mdpi.com |

Anticancer and Antitumor Research

Derivatives of this compound have been a significant focus of anticancer research due to their demonstrated ability to inhibit the proliferation of various cancer cell lines. Studies have explored their cytotoxic effects, mechanisms of action, and potential for targeted therapeutic strategies.

Cytotoxicity Against Specific Cancer Cell Lines (e.g., Lung, HeLa, Colorectal, Breast, Hepatocellular Carcinoma)

The cytotoxic potential of this compound derivatives has been evaluated against a wide spectrum of human cancer cell lines. Research has consistently shown that structural modifications to the quinoline core can lead to potent and selective anticancer agents.

Lung Cancer: Certain 4-anilino-2-phenylquinoline derivatives have demonstrated notable activity against non-small cell lung cancer. For instance, compound 11 (4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline) was found to be particularly active against the NCI-H226 non-small cell lung cancer cell line, with a GI₅₀ value of 0.94 µM mdpi.com. In other studies, a series of 7-chloro-(4-thioalkylquinoline) derivatives were tested, with compound 81 showing pronounced selectivity against the A549 lung cancer cell line nih.govmdpi.com. Additionally, novel poly-functionalised dihydropyridine quinoline derivatives, synthesized from a 2-chloro-3-formyl quinoline precursor, showed good potential as anticancer drugs when evaluated against A549 lung cancer cells researchgate.net.

HeLa (Cervical Carcinoma): HeLa cells have been a common model for assessing the cytotoxicity of quinoline derivatives. A series of 2-arylquinolines displayed significant activity against HeLa cells, with quinoline 13 showing selective cytotoxicity with an IC₅₀ value of 8.3 μM mdpi.com. Phenylquinazolin-4(3H)-one derivatives have also been tested, with compound 6c showing higher inhibitory activity against HeLa cells than the standard drug adriamycin nih.gov. Furthermore, novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives exhibited significant antiproliferative activities against the HeLa cell line, with IC₅₀ values ranging from 0.50 to 3.58 μM acs.org.

Colorectal Carcinoma: Research has identified several quinoline derivatives with potent activity against colorectal cancer cells. A quinoline derivative known as CQAH ([5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide) induced substantial apoptotic effects on HCT116 and LoVo human colon cancer cell lines researchgate.net. Another study on 2-oxo-3-phenylquinoxaline derivatives found that compound 7j showed strong cytotoxicity against HCT-116 cells, with an IC₅₀ value of 26.75 ± 3.50 μg mL⁻¹, inducing apoptosis confirmed by nuclear disintegration and chromatin fragmentation. Similarly, a series of 7-chloro-(4-thioalkylquinoline) derivatives were effective against HCT116 and HCT116p53−/− colorectal cancer cell lines, with sulfonyl N-oxide derivatives being the most efficient nih.govmdpi.com.

Breast Cancer: The efficacy of these compounds has been extensively studied in breast cancer models. The 4-anilino-2-phenylquinoline derivative 11 was highly active against the MDA-MB-231/ATCC breast cancer cell line, with a GI₅₀ value of 0.04 µM mdpi.com. Naphthoquinone/4-quinolone hybrids have also shown selective cytotoxicity against both Luminal (MCF-7) and triple-negative breast cancer (TNBC) cells, with potency comparable to doxorubicin. In a separate study, two novel phenylquinazoline derivatives, SMS-IV-20 and SMS-IV-40 , exhibited elevated cytotoxicity against MCF-7 and MCF-7-cisplatin-resistant (CR) human breast cancer cells. Glycoconjugates of 8-aminoquinoline also demonstrated cytotoxicity against the MCF-7 cell line.

Hepatocellular Carcinoma: Quinoline-based derivatives have been evaluated for their cytotoxic potential against liver cancer. Studies using berberine, a quinoline compound, to create structural analogs showed marked cytotoxicity against hepatic cancerous cell lines at low doses. In screenings of various heterocyclic derivatives, several compounds exhibited high cytotoxicity against the Hepatocellular carcinoma HepG2 cell line.

Table 1: Cytotoxicity of Selected this compound Derivatives Against Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Cell Line Type | Potency (IC₅₀/GI₅₀) | Reference |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) | NCI-H226 | Non-Small Cell Lung | 0.94 µM | mdpi.com |

| 7-Chloro-(4-thioalkylquinoline) Derivative (81) | A549 | Lung | Selective Activity | nih.govmdpi.com |

| 2-Arylquinoline Derivative (13) | HeLa | Cervical | 8.3 µM | mdpi.com |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline (13a) | HeLa | Cervical | 0.50 µM | acs.org |

| [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH) | HCT116, LoVo | Colorectal | Induces Apoptosis | researchgate.net |

| 2-Oxo-3-phenylquinoxaline Derivative (7j) | HCT-116 | Colorectal | 26.75 µg/mL | |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) | MDA-MB-231 | Breast | 0.04 µM | mdpi.com |

| Phenylquinazoline Derivative (SMS-IV-20) | MCF-7 | Breast | Cytotoxic | |

| Quinoline-based Berberine Analogs | Hepatic Cancerous | Hepatocellular | Cytotoxic at low doses |

Dual Inhibition Strategies

In the quest for more effective cancer therapies, researchers have explored quinoline derivatives capable of acting on multiple targets simultaneously. One such approach involves the development of compounds that function as dual inhibitors. For example, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have been investigated as dual potential positive allosteric modulators of the GABAA receptor and inhibitors of carbonic anhydrase II, suggesting a multi-targeted mechanism for their anticonvulsant activity which could be relevant in certain cancers. Another strategy has focused on creating derivatives that act as histone deacetylase (HDAC) inhibitors. A series of 2-phenylquinoline-4-carboxylic acid derivatives were synthesized, with some compounds exhibiting significant selectivity for HDAC3 over other HDAC isoforms, highlighting their potential as targeted anticancer agents.

Anti-inflammatory and Analgesic Properties

Derivatives of the quinoline and quinazolinone scaffolds have been investigated for their potential to alleviate inflammation and pain. Research has shown that these compounds can exert their effects through various mechanisms, including the inhibition of key enzymes in the inflammatory pathway.

A study on 2-(4-phenylquinoline-2-yl)phenol derivatives identified several compounds as potent inhibitors of the COX-2 enzyme. Specifically, compounds 4h (IC₅₀ 0.026 µM) and 4j (IC₅₀ 0.102 µM) were found to be the most effective COX-2 inhibitors. In in vitro anti-inflammatory assays, such as the Human Red Blood Cells (HRBC) membrane stabilization test, derivatives 4f , 4h , 4i , and 4j showed potent activity. These findings correlate with in vivo results, where selected compounds were identified as therapeutically potent non-steroidal anti-inflammatory agents and analgesics.

Similarly, a series of 3-(4-chloro phenyl)-2-substituted-3H-quinazolin-4-ones were synthesized and evaluated for pharmacological activity. Compound VA5 showed moderately more potent analgesic activity, while compound VA3 demonstrated significant anti-inflammatory activity when compared to standard drugs. Other research on 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivatives revealed significant anti-inflammatory effects in endotoxin-stimulated macrophages by inhibiting the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators like iNOS and COX-2. These compounds also reduced paw edema and pain in animal models, indicating their potential as anti-inflammatory agents.

Antidiabetic Research

The therapeutic potential of quinoline derivatives extends to the management of diabetes. Research has focused on their ability to inhibit key enzymes involved in carbohydrate metabolism and to prevent the formation of advanced glycation end-products (AGEs), which contribute to diabetic complications.

One study identified quinoline derivatives as a new class of compounds capable of inhibiting in vitro protein glycation. Among the tested compounds, derivative 14 was the most active, with an IC₅₀ of 282.98 ± 8.4 µM, a potency comparable to the standard inhibitor rutin. This antiglycation activity, combined with antioxidant properties and a non-toxic profile in cellular models, suggests these compounds are promising leads for developing anti-diabetic agents.

Other research has focused on the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. A series of thiomethylacetamide-quinoline derivatives linked to diphenyl-imidazole were synthesized and found to be highly potent α-glucosidase inhibitors, with IC₅₀ values ranging from 0.18 to 2.10 μM researchgate.net. The most potent compound, 10c , demonstrated a competitive inhibitory mechanism and showed anti-diabetic efficacy in an in vivo rat model by reducing blood glucose levels researchgate.net. Similarly, pyrano[3,2-c]quinoline-1,2,3-triazole hybrids also showed significant in vitro inhibitory activity against the α-glucosidase enzyme.

Neurological and Anticonvulsant Activity

Quinoline derivatives have been synthesized and evaluated for their potential in treating neurological disorders, particularly epilepsy. These studies have focused on identifying compounds with potent anticonvulsant activity and low neurotoxicity.

A series of novel 5-phenyl- researchgate.netresearchgate.net-triazolo[4,3-a]quinoline derivatives were synthesized from a this compound precursor. Their anticonvulsant effects were assessed using the maximal electroshock (MES) test. The derivative 4f (7-hexyloxy-5-phenyl- researchgate.netresearchgate.net-triazolo[4,3-a]quinoline) emerged as the most potent compound, with an ED₅₀ value of 6.5 mg/kg. Its protective index (PI), a ratio of neurotoxicity to anticonvulsant potency, was 35.1, significantly higher than that of the reference drug phenytoin, indicating a wider safety margin.

In another study, 8-substituted quinoline derivatives were synthesized and tested. Several compounds featuring a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant activities. Compound 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline) was identified as a potent anticonvulsive agent. Research on 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinolines also identified highly active compounds. Derivative 12 was the most active, with an ED₅₀ of 8.80 mg/kg and a favorable PI value of 20.0, showing lower neurotoxicity than the standard drug carbamazepine.

Table 2: Anticonvulsant Activity of Selected Quinoline Derivatives

| Compound/Derivative | Test Model | Potency (ED₅₀) | Protective Index (PI) | Reference |

| 7-hexyloxy-5-phenyl- researchgate.netresearchgate.net-triazolo[4,3-a]quinoline (4f) | MES | 6.5 mg/kg | 35.1 | |

| 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline (12) | MES | 8.80 mg/kg | 20.0 | |

| 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline (20) | MES, scMet | Potent Activity | Not Specified |

Antiprion Activity

Prion diseases are fatal neurodegenerative disorders for which no effective pharmacological treatments currently exist. Research into novel therapeutic agents has led to the investigation of quinoline derivatives for their potential antiprion effects.

In a screening of a library of quinoline derivatives, several compounds were found to inhibit the propagation of prions in a persistently infected cell line (ScN2a). The study revealed that some derivatives exhibited antiprion activity in the nanomolar range. The most active molecule identified, compound 42 , demonstrated a half-effective concentration (EC₅₀) for antiprion activity of 50 nM. This research established clear structure-activity relationships for the antiprion effects of these compounds. Notably, the structure-activity relationships for antiprion activity were found to be similar to those for antimalarial activity, suggesting a potential overlap in the molecular targets for these two different therapeutic applications.

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Position and Electronic Effects on Biological Activity

The biological activity of quinoline derivatives is highly sensitive to the position and electronic properties (electron-donating or electron-withdrawing) of substituents on the quinoline and phenyl rings. Research has consistently shown that these factors can dramatically alter the potency and even the mechanism of action of these compounds.

For instance, in a series of 2-arylquinolines evaluated for anticancer activity, substitutions at the C-6 position of the quinoline ring were found to be particularly important. rsc.org The nature of the substituent also plays a critical role. Studies on quinoxaline derivatives, a related class of heterocycles, have shown that electron-releasing groups like methoxy (B1213986) (OCH₃) can be essential for activity, while substitution with electron-withdrawing groups such as fluorine (F) tends to decrease it. mdpi.com Conversely, other studies have found that electron-withdrawing groups can enhance activity in different contexts. For example, in one series of antiprion quinolines, an electron-donating methoxy group enhanced activity, while a chlorine substituent led to lower activity. researchgate.net

The position of substitution on attached phenyl rings is also a key determinant of activity. In a study of 4-aminoquinoline derivatives, those substituted with a bi-aryl group at the 7-position of the quinoline core were the most potent antimalarials compared to other substituents. biointerfaceresearch.com Similarly, for quinoline-chalcone hybrids tested against human cancer cell lines, the specific placement of substituents on the chalcone's phenyl ring was a deciding factor in their antiproliferative effects. biointerfaceresearch.com

Lipophilicity, which is influenced by substituents, often correlates with biological activity. In a study of C-6 substituted 2-phenylquinolines, compounds with greater lipophilicity (higher cLogP values) demonstrated better cytotoxic activity against HeLa and PC3 cancer cell lines. rsc.org This suggests that the ability of the molecule to partition into cellular membranes is a key factor for its anticancer effect.

These findings highlight that there is no single rule for predicting the effect of a substituent; its impact is context-dependent, relying on its position, electronic nature, and the specific biological target.

Table 1: Effect of Substituent Position on Anticancer Activity of Quinoline Derivatives

| Compound Series | Favorable Substitution Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| 2-Arylquinolines | C-6 of quinoline core | Important for activity against PC3 and HeLa cells. | rsc.org |

| 4-Aminoquinolines | 7-position of quinoline core | Bi-aryl substitution at this position yielded the most potent antimalarial activity. | biointerfaceresearch.com |

Influence of Bulky Aryl Groups on Activity

The introduction of bulky aryl groups to the this compound scaffold is a common strategy to enhance biological activity, primarily by increasing interactions with target biomolecules. These bulky groups can fit into hydrophobic pockets of enzymes or receptors, leading to stronger binding and improved efficacy.

In the development of novel histone deacetylase (HDAC) inhibitors, a 2-substituted phenylquinoline-4-carboxylic acid group was introduced as a bulky "cap" region. This large, multi-ring structure was specifically designed to form strong hydrophobic interactions with residues at the opening of the HDAC active site, contributing to the compound's inhibitory potency. nih.gov

Studies on anticancer agents targeting G-quadruplex DNA structures have also demonstrated the importance of bulky aryl groups. In a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines, the presence of phenyl groups at specific positions was crucial for activity. nih.gov SAR analysis revealed that the placement of the phenyl group significantly impacted antiproliferative effects, with substitution at position 7 of the quinazoline analogue being more advantageous than at position 6, while substitution at positions 5 or 8 resulted in less active molecules. nih.govresearchgate.net This underscores that both the presence and the specific orientation of the bulky aryl group are critical for optimal interaction with the biological target.

Furthermore, a comparative study found that 2-arylquinoline derivatives displayed a better anticancer activity profile than related compounds with less bulky groups. rsc.org This enhanced activity is often attributed to increased lipophilicity and improved van der Waals interactions with the target site. The general trend observed is that larger aromatic systems can lead to enhanced biological outcomes, provided they are correctly positioned to engage with the target.

Table 2: Activity of Quinoline Derivatives with Bulky Phenyl Substitutions

| Compound Series | Bulky Group and Position | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Phenylquinazolines/ Phenylquinolines | Phenyl group at position 5, 6, 7, or 8 | G-Quadruplex/Antiproliferative | Position 7 was more advantageous than 6; positions 5 and 8 were less active. | nih.gov |

| 2-Arylquinolines | Aryl group at position 2 | Anticancer | Displayed a better activity profile than derivatives with smaller groups. | rsc.org |

Pharmacophoric Group Identification

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric groups) that a molecule must possess to interact with a specific biological target and elicit a response. fiveable.me This approach is vital for rational drug design and the discovery of new lead compounds.

For quinoline derivatives, pharmacophore models have been successfully developed to understand their mechanism of action against various targets. A typical pharmacophore model includes features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and ionizable groups. fiveable.me The spatial arrangement and distances between these features are critical for ligand-target binding. fiveable.me

In the context of HDAC inhibitors, the pharmacophore of a typical inhibitor consists of three main parts: a zinc-binding group (ZBG), a linker, and a cap region. nih.gov Researchers have applied this model to 2-phenylquinoline derivatives, where the bulky phenylquinoline moiety serves as the cap group, designed to interact with the outer surface of the enzyme's active site. nih.gov

Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of the biological target itself (structure-based). dovepress.commdpi.com For 2-aryl-quinoline-4-carboxylic acid derivatives investigated as potential antileishmanial agents, pharmacophoric models were developed to understand their binding poses and to discriminate between active and inactive compounds. These models identified key interaction points, or "pharmacophoric spots," within the target enzyme's active site, guiding the design of more potent inhibitors.

The development of these models is an iterative process that involves conformational analysis, molecular alignment, and statistical validation to ensure the model is robust and predictive. fiveable.menih.gov By identifying the crucial pharmacophoric features of this compound derivatives, researchers can more efficiently screen virtual compound libraries and prioritize the synthesis of new analogues with a higher probability of biological activity.

Table 3: Common Pharmacophoric Features in Bioactive Molecules

| Pharmacophoric Feature | Description | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor | A group capable of donating a hydrogen atom to form a hydrogen bond (e.g., -OH, -NH). | Forms directional interactions with hydrogen bond acceptors on the target protein, contributing to binding affinity and specificity. |